molecular formula C11H14O2S B14038445 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one

Katalognummer: B14038445
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: HTSMZTBJMOXJRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one typically involves the reaction of 4-ethoxy-3-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Ethoxy-3-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, its ketone group can participate in various chemical reactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethoxy-3-mercaptophenyl)propan-1-one can be compared with similar compounds such as:

    1-(4-Methoxy-3-mercaptophenyl)propan-1-one: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-Ethoxy-3-hydroxyphenyl)propan-1-one: The presence of a hydroxy group instead of a mercapto group can lead to different chemical properties and applications.

    1-(4-Ethoxy-3-aminophenyl)propan-1-one: The amino group can introduce different reactivity and potential biological activities compared to the mercapto group.

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

1-(4-ethoxy-3-sulfanylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-10(13-4-2)11(14)7-8/h5-7,14H,3-4H2,1-2H3

InChI-Schlüssel

HTSMZTBJMOXJRU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC(=C(C=C1)OCC)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.